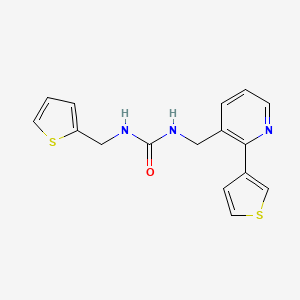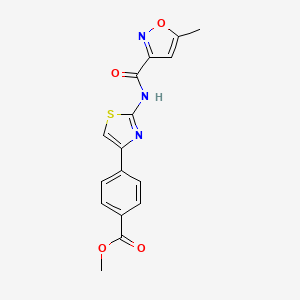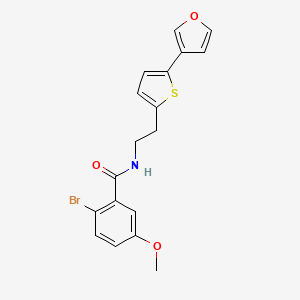
N-(2-hydroxyethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxyethyl)cyclopropanesulfonamide” is a chemical compound with the CAS Number: 1534388-85-6 . It has a molecular weight of 165.21 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H11NO3S/c7-4-3-6-10(8,9)5-1-2-5/h5-7H,1-4H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C5H11NO3S/c7-4-3-6-10(8,9)5-1-2-5/h5-7H,1-4H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has good mutual solubility in aqueous solution .Scientific Research Applications
N-(2-hydroxyethyl)cyclopropanesulfonamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its role in the treatment of cardiovascular diseases. CYP4A is involved in the regulation of blood pressure, and inhibition of this enzyme by this compound has been shown to reduce hypertension in animal models. This compound has also been studied for its potential role in the treatment of cancer. CYP4A is overexpressed in many types of cancer, and inhibition of this enzyme by this compound has been shown to inhibit cancer cell growth and induce apoptosis.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, typically target bacterial enzymes involved in folic acid synthesis .
Mode of Action
Sulfonamides, including N-(2-hydroxyethyl)cyclopropanesulfonamide, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This prevents the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of essential nucleotides required for DNA replication, thereby inhibiting bacterial growth and proliferation.
Pharmacokinetics
Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, the compound disrupts DNA replication in bacteria, leading to their eventual death .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and the resistance mechanisms of the target bacteria .
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-hydroxyethyl)cyclopropanesulfonamide in lab experiments is its selectivity for CYP4A. This allows for more precise inhibition of this enzyme, which can lead to more accurate results. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(2-hydroxyethyl)cyclopropanesulfonamide. One area of research is the development of more potent and selective inhibitors of CYP4A. Another area of research is the development of new therapeutic applications for this compound, such as its potential role in the treatment of diabetes and neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(2-hydroxyethyl)cyclopropanesulfonamide involves the reaction of 2-chloroethyl cyclopropane sulfonate with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain this compound. The purity of the product can be increased by recrystallization from a suitable solvent.
Safety and Hazards
The safety information for “N-(2-hydroxyethyl)cyclopropanesulfonamide” includes several hazard statements such as H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-(2-hydroxyethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-4-3-6-10(8,9)5-1-2-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFTYOFHDSNHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2792384.png)
![3'-(3,4-Difluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2792385.png)





![Methyl 2-chloro-5-{[cyclobutyl(2-hydroxyethyl)amino]methyl}pyridine-3-carboxylate](/img/structure/B2792398.png)


![N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2792402.png)
